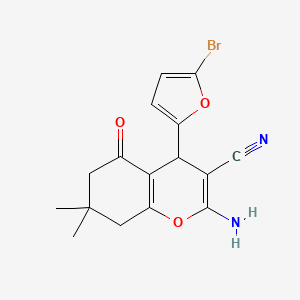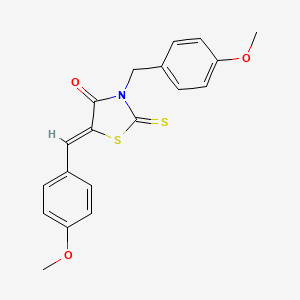![molecular formula C23H21NO4 B4977168 [4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate](/img/structure/B4977168.png)
[4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate is an organic compound that features a complex structure with multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate typically involves multiple steps, starting with the preparation of the core aromatic structures. One common method involves the reaction of 4-ethoxyaniline with 3-nitrobenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with 4-bromobenzoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反応の分析
Types of Reactions
[4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
[4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of [4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
類似化合物との比較
Similar Compounds
[4-[3-[(4-Methoxyphenyl)carbamoyl]phenyl]phenyl] acetate: Similar structure but with a methoxy group instead of an ethoxy group.
[4-[3-[(4-Phenyl)carbamoyl]phenyl]phenyl] acetate: Lacks the ethoxy group, leading to different chemical properties.
Uniqueness
[4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its solubility and bioavailability, making it a valuable compound for various applications.
特性
IUPAC Name |
[4-[3-[(4-ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-3-27-21-13-9-20(10-14-21)24-23(26)19-6-4-5-18(15-19)17-7-11-22(12-8-17)28-16(2)25/h4-15H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYHBRYOWMPFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE](/img/structure/B4977100.png)
![N-[2-(4-METHOXYPHENYL)ETHYL]-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4977104.png)
![PROP-2-EN-1-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B4977113.png)
![3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4977115.png)
![(5E)-5-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4977119.png)

![(5E)-3-(PROP-2-YN-1-YL)-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B4977129.png)
![N-[(1Z)-2-(3-methoxyanilino)-1-(2-nitrofluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B4977137.png)

![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4977156.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4977161.png)


